molecular formula C22H16O4 B11153602 3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11153602
M. Wt: 344.4 g/mol
InChI Key: JHUSXEHEXJRWJI-UHFFFAOYSA-N
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Description

3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the esterification of a chromenone derivative with a phenylacetic acid derivative. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. For instance, the esterification can be carried out using N,N’-carbonyldiimidazole as an activating agent for the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-(1-oxo-1-phenylpropan-2-yl)oxybenzo[c]chromen-6-one

InChI

InChI=1S/C22H16O4/c1-14(21(23)15-7-3-2-4-8-15)25-16-11-12-18-17-9-5-6-10-19(17)22(24)26-20(18)13-16/h2-14H,1H3

InChI Key

JHUSXEHEXJRWJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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